molecular formula C16H34ClNO B14391010 1-(Dimethylamino)tetradecan-3-one;hydrochloride CAS No. 88552-92-5

1-(Dimethylamino)tetradecan-3-one;hydrochloride

Cat. No.: B14391010
CAS No.: 88552-92-5
M. Wt: 291.9 g/mol
InChI Key: ARQILZPSSWYGDD-UHFFFAOYSA-N
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Description

1-(Dimethylamino)tetradecan-3-one;hydrochloride is a chemical compound with a molecular formula of C16H33NO·HCl. It is a derivative of tetradecanone, where a dimethylamino group is attached to the third carbon atom. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)tetradecan-3-one;hydrochloride typically involves the reaction of tetradecanone with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)tetradecan-3-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-(Dimethylamino)tetradecan-3-one;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.

    Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)tetradecan-3-one;hydrochloride involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and binding affinity. The pathways involved include nucleophilic substitution and electrophilic addition, depending on the specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Dimethylamine: A simpler amine with similar reactivity.

    Tetradecanone: The parent compound without the dimethylamino group.

    1-(Dimethylamino)-3-tetradecanol: A related compound with an alcohol group instead of a ketone.

Uniqueness

1-(Dimethylamino)tetradecan-3-one;hydrochloride is unique due to its specific structure, which combines the properties of both dimethylamine and tetradecanone. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications.

Properties

CAS No.

88552-92-5

Molecular Formula

C16H34ClNO

Molecular Weight

291.9 g/mol

IUPAC Name

1-(dimethylamino)tetradecan-3-one;hydrochloride

InChI

InChI=1S/C16H33NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-16(18)14-15-17(2)3;/h4-15H2,1-3H3;1H

InChI Key

ARQILZPSSWYGDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)CCN(C)C.Cl

Origin of Product

United States

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